molecular formula C9H14O2 B14638478 5-Nonynoic acid CAS No. 56630-34-3

5-Nonynoic acid

Katalognummer: B14638478
CAS-Nummer: 56630-34-3
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: GIMQQWKASGCRDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nonynoic acid is an organic compound with the molecular formula C₉H₁₄O₂. It is a medium-chain fatty acid characterized by the presence of a triple bond between the fifth and sixth carbon atoms in its nine-carbon chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Nonynoic acid can be synthesized through various methods. One common approach involves the oxidation of 5-nonyne using strong oxidizing agents such as potassium permanganate (KMnO₄) or ozone (O₃). The reaction typically requires controlled conditions to ensure the selective oxidation of the triple bond to form the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound often involves the ozonolysis of oleic acid, followed by the reduction of the resulting ozonide to yield the desired product. This method is favored for its efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Nonynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst

    Substitution: Alcohols or amines in the presence of acid catalysts

Major Products Formed:

    Oxidation: Nonanoic acid, diketones

    Reduction: Nonanoic acid

    Substitution: Esters, amides

Wissenschaftliche Forschungsanwendungen

5-Nonynoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Nonynoic acid involves its interaction with various molecular targets. The triple bond in its structure allows it to participate in unique chemical reactions, such as cycloaddition and radical formation. These reactions can modulate enzyme activity and influence cellular processes. The carboxylic acid group also enables interactions with proteins and other biomolecules, affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

    Nonanoic acid: A saturated fatty acid with similar chain length but lacking the triple bond.

    Octynoic acid: An eight-carbon fatty acid with a triple bond.

    Decynoic acid: A ten-carbon fatty acid with a triple bond.

Uniqueness: 5-Nonynoic acid is unique due to the position of its triple bond, which imparts distinct chemical reactivity compared to its saturated and unsaturated counterparts. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

56630-34-3

Molekularformel

C9H14O2

Molekulargewicht

154.21 g/mol

IUPAC-Name

non-5-ynoic acid

InChI

InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h2-3,6-8H2,1H3,(H,10,11)

InChI-Schlüssel

GIMQQWKASGCRDK-UHFFFAOYSA-N

Kanonische SMILES

CCCC#CCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.